5,10-Dihydroxy-2,3,7,8-tetramethylpyrimido[4,5-g]quinazoline-4,9-dione 5,10-Dihydroxy-2,3,7,8-tetramethylpyrimido[4,5-g]quinazoline-4,9-dione
Brand Name: Vulcanchem
CAS No.: 115705-61-8
VCID: VC20830814
InChI: InChI=1S/C14H14N4O4/c1-5-15-9-7(13(21)17(5)3)12(20)10-8(11(9)19)14(22)18(4)6(2)16-10/h19-20H,1-4H3
SMILES: CC1=NC2=C(C(=C3C(=C2O)C(=O)N(C(=N3)C)C)O)C(=O)N1C
Molecular Formula: C14H14N4O4
Molecular Weight: 302.29 g/mol

5,10-Dihydroxy-2,3,7,8-tetramethylpyrimido[4,5-g]quinazoline-4,9-dione

CAS No.: 115705-61-8

Cat. No.: VC20830814

Molecular Formula: C14H14N4O4

Molecular Weight: 302.29 g/mol

* For research use only. Not for human or veterinary use.

5,10-Dihydroxy-2,3,7,8-tetramethylpyrimido[4,5-g]quinazoline-4,9-dione - 115705-61-8

Specification

CAS No. 115705-61-8
Molecular Formula C14H14N4O4
Molecular Weight 302.29 g/mol
IUPAC Name 5,10-dihydroxy-2,3,7,8-tetramethylpyrimido[4,5-g]quinazoline-4,9-dione
Standard InChI InChI=1S/C14H14N4O4/c1-5-15-9-7(13(21)17(5)3)12(20)10-8(11(9)19)14(22)18(4)6(2)16-10/h19-20H,1-4H3
Standard InChI Key SKGHYOKFLRZJSR-UHFFFAOYSA-N
SMILES CC1=NC2=C(C(=C3C(=C2O)C(=O)N(C(=N3)C)C)O)C(=O)N1C
Canonical SMILES CC1=NC2=C(C(=C3C(=C2O)C(=O)N(C(=N3)C)C)O)C(=O)N1C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator